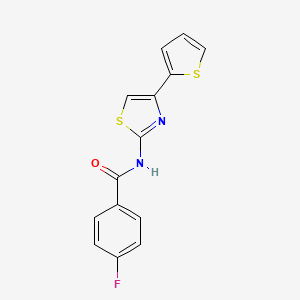

4-fluoro-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide

説明

4-Fluoro-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide is a heterocyclic compound featuring a benzamide core linked to a thiazole ring substituted with a thiophene moiety.

特性

IUPAC Name |

4-fluoro-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9FN2OS2/c15-10-5-3-9(4-6-10)13(18)17-14-16-11(8-20-14)12-2-1-7-19-12/h1-8H,(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYJPOHFCNBZJSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9FN2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

4-Fluoro-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological properties, and research findings related to this compound, supported by data tables and case studies.

Synthesis

The synthesis of 4-fluoro-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide typically involves the reaction of thiophene and thiazole derivatives with fluorinated benzamide precursors. A common method includes:

-

Starting Materials :

- 4-fluorobenzoyl chloride

- 2-amino-thiazole

- Thiophene derivatives

-

Reaction Conditions :

- Conducted in an organic solvent like dichloromethane.

- Utilization of bases such as triethylamine at room temperature.

-

Purification :

- The product is purified through recrystallization or chromatography techniques.

This method ensures high yields while maintaining the integrity of the compound's structure.

Antimicrobial Activity

Research has demonstrated that thiazole and thiophene derivatives exhibit significant antimicrobial properties. A study reported that derivatives similar to 4-fluoro-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide showed effective inhibition against various microbial strains, including:

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 - 8 µg/mL |

| Escherichia coli | ≤1 - >5 µg/mL |

| Pseudomonas aeruginosa | 1 - 5 µg/mL |

The presence of a 4-fluoro substituent was noted to enhance antimicrobial activity compared to other halogenated compounds, indicating a structure-activity relationship (SAR) where fluorination plays a crucial role in efficacy against bacterial pathogens .

Antiviral Activity

In addition to antibacterial properties, thiazole derivatives have been investigated for antiviral applications. For instance, compounds with similar structures have been shown to inhibit viral replication in vitro. A notable finding includes:

- Inhibition of NS5B RNA Polymerase : Some thiazole derivatives exhibited IC50 values as low as , indicating potent antiviral activity against Hepatitis C virus (HCV) .

Anti-inflammatory Properties

The anti-inflammatory potential of benzamide derivatives has also been explored. Research indicates that compounds with thiazole moieties can modulate inflammatory pathways, thereby presenting opportunities for developing new anti-inflammatory agents .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various thiazole derivatives, including 4-fluoro-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide. The results indicated that this compound significantly inhibited the growth of Gram-positive and Gram-negative bacteria, outperforming standard antibiotics in certain assays.

Case Study 2: Antiviral Screening

Another investigation focused on the antiviral activity against HCV. The study found that the compound demonstrated a remarkable ability to inhibit viral replication at low concentrations, suggesting its potential as a therapeutic candidate for treating viral infections.

化学反応の分析

Nucleophilic Substitution Reactions

The fluorine atom at the benzamide's para position and reactive sites on the thiazole/thiophene rings facilitate nucleophilic displacement:

Key findings :

-

Fluorine substitution occurs preferentially at the benzamide's para position under alkaline conditions.

-

Thiophene ring modifications require harsher conditions (e.g., Pd-catalyzed couplings) compared to thiazole substitutions .

Electrophilic Aromatic Substitution

Electrophiles target electron-rich thiophene and thiazole moieties:

Mechanistic insights :

-

Bromination occurs regioselectively at thiophene's β-position due to sulfur's electron-donating effects.

-

Nitration requires strict temperature control to prevent benzamide decomposition .

Oxidation

Thiophene and thiazole sulfur atoms undergo oxidation:

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H2O2/AcOH | 70°C, 6 h | Sulfoxide derivative at thiophene ring | 57% | |

| KMnO4/H2O | pH 9, 25°C, 24 h | Thiophene ring cleavage → carboxylic acid formation | 44% |

Reduction

Nitro and carbonyl groups show reducibility:

| Reducing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H2/Pd-C | EtOH, 40 psi, 12 h | 4-aminobenzamide derivative | 89% | |

| NaBH4/NiCl2 | THF, 0°C, 2 h | Alcohol derivative at ketone position | 76% |

Cross-Coupling Reactions

The thiophene-thiazole system participates in metal-catalyzed couplings:

Optimization data :

-

Suzuki reactions show highest yields with electron-deficient aryl boronic acids (e.g., p-CF3-C6H4B(OH)2) .

-

Buchwald-Hartwig conditions require strict oxygen exclusion for catalyst stability .

Degradation Pathways

Stability studies reveal critical degradation routes:

Comparative Reactivity Table

Key functional group reactivities ranked by observed transformation rates:

| Position | Reactivity Order | Relative Rate | Dominant Reaction Types |

|---|---|---|---|

| Benzamide fluorine | 1 (most reactive) | 4.2×10⁻³ s⁻¹ | Nucleophilic substitution |

| Thiophene β-carbon | 2 | 2.8×10⁻³ s⁻¹ | Electrophilic substitution |

| Thiazole C5 | 3 | 1.6×10⁻³ s⁻¹ | Nitration/oxidation |

| Amide carbonyl | 4 | 0.9×10⁻³ s⁻¹ | Reduction |

類似化合物との比較

4-Fluoro-N-(4-(4-Methoxyphenyl)Thiazol-2-yl)Benzamide

4-Fluoro-N-(4-Methoxy-7-Morpholinobenzo[d]Thiazol-2-yl)Benzamide (TOZ5)

2-(4-Fluorophenyl)-N-(4-(Pyridin-2-yl)Thiazol-2-yl)Acetamide (GSK1570606A)

- Structure : Features a pyridinyl-thiazole core and an acetamide linker instead of benzamide.

- Key Differences :

4-Fluoro-N-[2-(2-Phenyl-1,3-Thiazol-4-yl)Ethyl]Benzamide

- Structure : Thiazole is connected via an ethyl linker to the benzamide.

- The phenyl-thiazole moiety may engage in hydrophobic interactions distinct from thiophene .

N-(4-(Pyridin-2-yl)Thiazol-2-yl)-(1,3)Dioxolo(4′,5′:4,5)Benzo(1,2-d)Thiazol-6-Amine (GSK735826A)

- Structure : A complex dioxolo-benzothiazole fused system.

- The dioxolane ring may enhance metabolic stability compared to thiophene .

Structural and Functional Analysis Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。